![molecular formula C18H13FN2O3S B5967170 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5967170.png)

5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

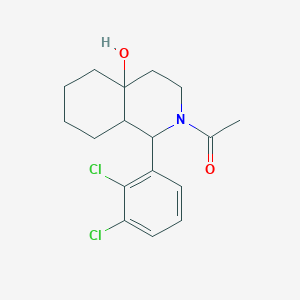

The compound “5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione” has a molecular formula of C18H13FN2O3S . It has an average mass of 356.371 Da and a monoisotopic mass of 356.063080 Da .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H13FN2O3S . This indicates that the molecule is composed of 18 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Scientific Research Applications

PET Imaging

This compound has been used as a selective dual inhibitor for potential PET (Positron Emission Tomography) imaging of Trk/CSF-1R . The results obtained from the biological evaluation support further investigation of this tracer as a potential PET imaging probe for TrkB/TrkC and CSF-1R .

DNA-Binding Agents

Novel barbituric acid derivatives based on (benzyloxy)benzaldehydes, which include the compound , have been synthesized and evaluated as DNA-binding agents . Molecular docking studies revealed that certain derivatives have the best interactions with the ctDNA via the minor groove binding .

Cancer Research

The compound’s interaction with DNA has implications in cancer research . Understanding the mechanism of action and designing specific DNA binders is critical for developing new drugs that target biological activities like transcription, replication, and translation of particular genes .

Drug Design

The compound’s ability to bind with DNA non-covalently makes it an attractive candidate for drug design . Drugs that act through non-covalent interactions with DNA are more attractive to researchers as they are often less cytotoxic, more selective, and have fewer side effects .

Mechanism of Action

- Inhibition of Trk receptors may impact neuronal health, while CSF-1R inhibition affects microglia function .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Action Environment

properties

IUPAC Name |

5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O3S/c19-13-5-1-12(2-6-13)10-24-14-7-3-11(4-8-14)9-15-16(22)20-18(25)21-17(15)23/h1-9H,10H2,(H2,20,21,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCSUJVJORYAHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl ({5-[(4-chloro-2-nitrophenoxy)methyl]-2-furoyl}amino)(phenyl)acetate](/img/structure/B5967089.png)

![1-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5967090.png)

![4-[3-(trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5967094.png)

![N-cyclopropyl-3-{1-[2-(phenylethynyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B5967115.png)

![1-benzyl-4-phenyl-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B5967123.png)

![3-(2-oxo-2-{4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole](/img/structure/B5967125.png)

![1-{[4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine](/img/structure/B5967134.png)

![methyl 2-[({[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5967137.png)

![4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine](/img/structure/B5967140.png)

![4-(5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B5967164.png)

![ethyl 4-(cyclopropylmethyl)-1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B5967176.png)